molecular formula C15H18N2O5 B13446041 Dimethyl 2-(4-amino-1-oxoisoindolin-2-yl)pentanedioate

Dimethyl 2-(4-amino-1-oxoisoindolin-2-yl)pentanedioate

Cat. No.: B13446041
M. Wt: 306.31 g/mol
InChI Key: OZFCFEHMEDACEA-UHFFFAOYSA-N
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Description

Dimethyl 2-(4-amino-1-oxoisoindolin-2-yl)pentanedioate (molecular formula: C₁₅H₁₈N₂O₅, molecular weight: 306.32 g/mol) is a synthetic compound structurally characterized by a pentanedioate backbone with dimethyl ester groups and a 4-amino-1-oxoisoindolin-2-yl substituent . This compound is recognized as a process-related impurity in the synthesis of lenalidomide, a therapeutic agent used in hematologic malignancies . The presence of the 4-amino group on the isoindolinone ring and the ester functionalities distinguishes it from other analogs, influencing its solubility, reactivity, and interaction profiles in biological systems.

Properties

Molecular Formula

C15H18N2O5

Molecular Weight

306.31 g/mol

IUPAC Name

dimethyl 2-(7-amino-3-oxo-1H-isoindol-2-yl)pentanedioate

InChI

InChI=1S/C15H18N2O5/c1-21-13(18)7-6-12(15(20)22-2)17-8-10-9(14(17)19)4-3-5-11(10)16/h3-5,12H,6-8,16H2,1-2H3

InChI Key

OZFCFEHMEDACEA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(C(=O)OC)N1CC2=C(C1=O)C=CC=C2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-(4-amino-1-oxoisoindolin-2-yl)pentanedioate typically involves the reaction of phthalic anhydride with amino acids under controlled conditions. The reaction proceeds through the formation of an intermediate isoindolinone, which is then esterified to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(4-amino-1-oxoisoindolin-2-yl)pentanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted isoindolinones .

Scientific Research Applications

Dimethyl 2-(4-amino-1-oxoisoindolin-2-yl)pentanedioate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: As an impurity in lenalidomide synthesis, it is crucial for quality control and regulatory compliance.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Dimethyl 2-(4-amino-1-oxoisoindolin-2-yl)pentanedioate involves its interaction with various molecular targets. It can act as a ligand for enzymes and receptors, modulating their activity and influencing biochemical pathways. The specific pathways involved depend on the context of its use and the biological system being studied .

Comparison with Similar Compounds

The structural and functional attributes of dimethyl 2-(4-amino-1-oxoisoindolin-2-yl)pentanedioate can be contextualized against related compounds, including lenalidomide impurities and isoindolinone derivatives. Below is a detailed analysis:

Structural Analogues with Isoindolinone Moieties

Compounds sharing the isoindolinone core but differing in substituents and functional groups are critical for comparative analysis. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notes
This compound C₁₅H₁₈N₂O₅ 306.32 4-Amino isoindolinone, dimethyl esters High polarity due to ester groups; basicity from amino substituent
Methyl 5-amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoate C₁₄H₁₇N₃O₄ 291.31 Methyl ester, amide group Reduced molecular weight due to fewer methyl groups; amide enhances hydrogen-bonding potential
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide C₂₄H₂₃N₅O₅S 493.53 Sulfamoyl phenyl, pyridinyl group Increased molecular weight due to sulfur and aromatic substituents; sulfonamide enhances hydrophilicity
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-thiazole-2-yl)sulfamoyl)phenyl)pentanamide C₂₂H₂₁N₅O₅S₂ 507.56 Thiazole-sulfamoyl group Sulfur-rich structure; potential for metal coordination

Key Observations :

  • Amino vs. Dioxo Substituents: The 4-amino group in the target compound introduces basicity and hydrogen-bonding capacity, whereas 1,3-dioxoisoindolinyl analogs (e.g., –3) exhibit electron-withdrawing effects, reducing nucleophilicity .
  • Ester vs. Amide/Sulfonamide Groups : Dimethyl esters in the target compound enhance lipophilicity compared to sulfonamide- or amide-containing analogs, which are more polar and likely to exhibit higher aqueous solubility .
  • Molecular Weight Trends : Sulfamoyl and aromatic substituents (e.g., pyridinyl, thiazole) significantly increase molecular weight, impacting pharmacokinetic properties like diffusion rates and metabolic stability .
Functional and Analytical Comparisons
  • Chromatographic Behavior : The target compound’s ester groups may result in distinct retention times in reverse-phase HPLC compared to sulfonamide analogs, which elute earlier due to higher polarity .
  • Stability: The 4-amino group in the target compound could render it susceptible to oxidation, whereas dioxoisoindolinyl derivatives (–3) are more stable under acidic conditions due to electron-deficient cores .
  • Synthetic Relevance : As a lenalidomide impurity, the target compound’s formation is likely linked to incomplete esterification or transesterification steps, whereas sulfonamide-containing analogs arise from alternative sulfonation pathways .

Biological Activity

Dimethyl 2-(4-amino-1-oxoisoindolin-2-yl)pentanedioate is a chemical compound recognized primarily as an impurity associated with Lenalidomide, a derivative of thalidomide used in treating multiple myeloma and other cancers. This article delves into its biological activity, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C15H18N2O4
  • Molecular Weight : 306.31 g/mol
  • Structure : The compound features an isoindoline structure, which is significant for its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound is closely linked to its structural characteristics and its role as an impurity in Lenalidomide. Preliminary studies suggest that compounds with similar structures may exhibit:

  • Anti-cancer properties : These properties may arise through various mechanisms, including the inhibition of specific proteins involved in cancer cell proliferation.
  • Ubiquitination modulation : The compound may influence the ubiquitination processes within cells, potentially enhancing the degradation of oncogenic proteins .

Comparative Analysis with Related Compounds

A comparative analysis highlights the structural uniqueness and potential biological implications of this compound against related compounds:

Compound NameMolecular FormulaMolecular WeightUnique Features
LenalidomideC13H10N2O3259.26 g/molFDA-approved for multiple myeloma
Dimethyl 2-(4-nitro-1-oxoisoindolin-2-yl)pentanedioateC15H16N2O7336.3 g/molContains a nitro group; different reactivity
5-Amino-4-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoic AcidC15H16N4O5321.29 g/molAdditional amino and oxo groups
2-(4-Nitro-1-oxoisoindolin-2-yl)pentanediamideC14H16N4O3306.28 g/molFeatures diamide functionality

This comparison illustrates how variations in functional groups can significantly influence biological activity and therapeutic potential.

Case Studies and Research Findings

Research has indicated that compounds structurally related to this compound can impact cancer treatment strategies:

  • Inhibition of MALT1 : Studies have shown that compounds targeting MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) can inhibit its protease activity, leading to anti-proliferative effects in certain types of cancer cells, particularly diffuse large B-cell lymphoma (DLBCL) .
  • Ubiquitin Ligase Recruitment : The mechanism through which these compounds exert their effects often involves the recruitment of E3 ubiquitin ligases like Cereblon, facilitating the targeted degradation of proteins that promote tumorigenesis .
  • Inflammatory Cytokine Reduction : Certain derivatives have been noted for their ability to reduce inflammatory cytokines such as TNFα, which is critical in various cancer progression pathways .

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